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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)aniline

Cat. No.: B1303486 Get Quote

Technical Guide: 2-(1H-pyrazol-1-yl)aniline
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)aniline, a

heterocyclic amine with significant potential in medicinal chemistry and drug development. This

document details its chemical identity, synthesis, and known biological activities, with a

particular focus on its role as a scaffold for kinase inhibitors. Experimental protocols and

structured data are presented to support further research and application of this compound.

Chemical Identity and Properties
IUPAC Name: 2-(1H-pyrazol-1-yl)aniline

CAS Number: 54705-91-8[1]

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

Chemical Structure:
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Table 1: Physicochemical Properties

Property Value Reference

Appearance

Not explicitly reported for this

isomer; related isomers are

light yellow to brown crystalline

powders.

[2]

Melting Point

Not explicitly reported for this

isomer; a related isomer, [2-

(1H-pyrazol-1-

yl)phenyl]methanol, has a

melting point of 129°C.

[3]

Boiling Point

Not explicitly reported for this

isomer; a related isomer, [2-

(1H-pyrazol-1-

yl)phenyl]methanol, has a

boiling point of 338.3ºC at 760

mmHg.

[3]

Solubility Data not available.

pKa Data not available.

Note: Experimental data for the physical properties of 2-(1H-pyrazol-1-yl)aniline are not

readily available in the cited literature. The data for the related compound is provided for

reference.
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Synthesis and Experimental Protocols
The synthesis of 2-(1H-pyrazol-1-yl)aniline can be approached through several established

methods for the formation of N-arylpyrazoles. While a specific detailed protocol for this exact

molecule is not prevalent in the reviewed literature, a common and effective method is the

condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, known as the Knorr

pyrazole synthesis. Another powerful method is the Buchwald-Hartwig amination.

2.1. Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly

effective for the formation of carbon-nitrogen bonds.[3][4] This method would involve the

coupling of 1-(2-halophenyl)-1H-pyrazole with an amine source.

Experimental Protocol:

Materials:

1-(2-bromophenyl)-1H-pyrazole (or other suitable halo-derivative)

Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

Phosphine ligand (e.g., tBuDavePhos, BINAP, or DDPF)[1][5]

Strong base (e.g., sodium tert-butoxide or LHMDS)

Anhydrous, deoxygenated solvent (e.g., toluene or xylene)

Procedure:

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen),

combine 1-(2-bromophenyl)-1H-pyrazole, the ammonia equivalent, the palladium catalyst,

and the phosphine ligand.

Add the anhydrous solvent, followed by the strong base.
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Seal the tube and heat the reaction mixture at a temperature typically ranging from 80°C

to 160°C. The reaction progress should be monitored by a suitable technique such as TLC

or GC-MS.

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 2-(1H-
pyrazol-1-yl)aniline.

Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to

achieve the best yield.

Biological Activity and Applications in Drug
Development
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, found in

numerous FDA-approved drugs.[6] Derivatives of pyrazole are known to exhibit a wide range of

biological activities, including acting as kinase inhibitors.[7][8]

3.1. Kinase Inhibitory Activity

While direct biological data for 2-(1H-pyrazol-1-yl)aniline is limited, the structurally related 2-

(1H-pyrazol-1-yl)pyridine scaffold has been identified as a potent inhibitor of Activin receptor-

like kinase 5 (ALK5).[9] ALK5 is a transforming growth factor-beta (TGF-β) type I receptor

kinase, and its inhibition has therapeutic potential in preventing dermal scarring and treating

fibrotic diseases and some cancers.[9][10]

3.2. TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.

[6] Dysregulation of this pathway is implicated in various diseases. ALK5 is a key mediator in

this pathway. The binding of a TGF-β ligand to its type II receptor leads to the recruitment and
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phosphorylation of ALK5. Activated ALK5 then phosphorylates downstream proteins, primarily

Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.[11]

Table 2: Potential Biological Targets and Applications

Target Signaling Pathway
Potential
Therapeutic
Application

Reference

ALK5 (TGF-β Type I

Receptor Kinase)
TGF-β Signaling

Prevention of dermal

scarring, treatment of

fibrosis, certain

cancers.

[9][12]

Mandatory Visualizations
Diagram 1: Proposed Synthesis of 2-(1H-pyrazol-1-yl)aniline via Buchwald-Hartwig Amination
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Caption: Proposed synthetic route to 2-(1H-pyrazol-1-yl)aniline.

Diagram 2: Simplified TGF-β/ALK5 Signaling Pathway
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Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
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Conclusion
2-(1H-pyrazol-1-yl)aniline is a compound of significant interest for medicinal chemistry,

particularly as a scaffold for the development of kinase inhibitors. While specific experimental

data for this isomer is sparse, its structural similarity to known ALK5 inhibitors suggests a

promising avenue for future research. The synthetic routes outlined in this guide provide a

foundation for obtaining this compound for further investigation into its biological properties and

potential therapeutic applications, especially in the context of diseases driven by the TGF-β

signaling pathway. Further studies are warranted to fully elucidate its physicochemical

properties, biological activity, and structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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